[1,3]Dioxolo[4,5-g]quinolin-6(5h)-one
Description
Origin and Context of the Quinoline (B57606) Scaffold in Chemical Research
The quinoline scaffold is a cornerstone in heterocyclic chemistry, characterized by a fused bicyclic aromatic system composed of a benzene (B151609) ring and a pyridine (B92270) ring. wikipedia.org This nitrogen-containing heterocycle is not merely a synthetic curiosity but is widespread in nature, forming the core structure of numerous alkaloids. chemicalbook.com These quinoline alkaloids are predominantly found in various plant families, such as Rutaceae and Rubiaceae. chemicalbook.com
In the realm of medicinal chemistry, quinoline is regarded as a "privileged scaffold." sigmaaldrich.com This distinction arises from its remarkable ability to serve as a foundational structure for a multitude of pharmacologically active compounds. The versatility of the quinoline ring allows for functionalization at various positions, which has led to the development of a wide array of derivatives with diverse biological activities. sigmaaldrich.com These activities span a broad therapeutic spectrum, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The rich history and proven utility of the quinoline framework ensure its continued prominence in drug discovery and development programs.
Distinctive Features of the Dioxolo Ring System in Fused Heterocycles
The dioxolo ring, specifically the 1,3-dioxolo moiety, is a five-membered heterocyclic ring containing two oxygen atoms connected by a methylene (B1212753) bridge (–O–CH₂–O–). When this ring is fused to a benzene ring, it forms the 1,3-benzodioxole (B145889) or methylenedioxyphenyl group, a structural feature present in sigmaaldrich.combldpharm.comDioxolo[4,5-g]quinolin-6(5H)-one.
This functional group is a common motif in a vast number of natural products, including safrole (found in sassafras oil), piperine (B192125) (from black pepper), and sesamin (B1680957) (from sesame seeds). Beyond its natural prevalence, the methylenedioxy group is also a component of several synthetic molecules, including pharmaceuticals. The presence of the dioxolo ring can significantly influence a molecule's physicochemical properties. It imparts a degree of conformational rigidity and can modulate the electronic environment of the fused aromatic system. Furthermore, the methylenedioxy group is known to interact with certain biological systems, notably enzymes from the cytochrome P450 superfamily, which can affect the metabolic profile of a compound.
Research Significance ofsigmaaldrich.combldpharm.comDioxolo[4,5-g]quinolin-6(5H)-one within Heterocyclic Chemistry
While extensive research focusing specifically on sigmaaldrich.combldpharm.comDioxolo[4,5-g]quinolin-6(5H)-one is not widely documented, the core scaffold is of considerable interest to the scientific community. The significance of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules with valuable biological activities. The research that has been conducted on its close analogues and derivatives highlights the therapeutic promise of this structural class.
For instance, novel 6,7-methylenedioxy-4-substituted phenylquinolin-2-one derivatives, which share the same dioxolo-quinoline core, have been designed and synthesized, demonstrating potent anticancer activity by inducing apoptosis and cell cycle arrest. Furthermore, related fused heterocyclic systems, such as 1,3-oxazolo[4,5-h]quinolines, have been investigated for their antiallergic properties. Other studies have explored the antibacterial potential of various quinoline derivatives. These findings collectively underscore the importance of the sigmaaldrich.combldpharm.comDioxolo[4,5-g]quinoline framework as a template for the development of new therapeutic agents. The fusion of the biologically active quinoline scaffold with the modulating dioxolo ring system presents a promising strategy for the discovery of novel compounds with a wide range of potential applications in medicinal chemistry.
Data Tables
Table 1: Chemical Properties of sigmaaldrich.combldpharm.comDioxolo[4,5-g]quinolin-6(5H)-one
| Property | Value |
|---|---|
| CAS Number | 6335-90-6 |
| Molecular Formula | C₁₀H₇NO₃ bldpharm.comchemicalbook.comalchempharmtech.com |
| Molecular Weight | 189.17 g/mol bldpharm.comchemicalbook.com |
| IUPAC Name | sigmaaldrich.combldpharm.comDioxolo[4,5-g]quinolin-6(5H)-one |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| sigmaaldrich.combldpharm.comDioxolo[4,5-g]quinolin-6(5H)-one |
| Quinoline |
| 1,3-Benzodioxole |
| Safrole |
| Piperine |
| Sesamin |
| 6,7-methylenedioxy-4-substituted phenylquinolin-2-one |
Structure
3D Structure
Properties
CAS No. |
6335-90-6 |
|---|---|
Molecular Formula |
C10H7NO3 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
5H-[1,3]dioxolo[4,5-g]quinolin-6-one |
InChI |
InChI=1S/C10H7NO3/c12-10-2-1-6-3-8-9(14-5-13-8)4-7(6)11-10/h1-4H,5H2,(H,11,12) |
InChI Key |
GLAOGZSTYINBGR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C=CC(=O)N3 |
Origin of Product |
United States |
Synthetic Methodologies For 1 2 Dioxolo 4,5 G Quinolin 6 5h One and Its Derivatives
Classical Synthetic Routes to the Quinoline (B57606) Core
The foundational methods for constructing the quinoline ring system were developed in the late 19th century and remain relevant for their versatility. For the synthesis of the target dioxolo-fused quinolinone, these classical routes would typically employ an aniline (B41778) precursor bearing the 1,3-benzodioxole (B145889) moiety, such as 3,4-methylenedioxyaniline (6-aminopiperonal).
Key classical syntheses applicable to this system include:
Friedländer Synthesis : This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (e.g., a ketone or ester). chemistrytalk.orgwikipedia.orgmt.com The reaction is typically catalyzed by either an acid or a base. chemistrytalk.orgresearchgate.net For the target molecule, this could involve reacting a derivative of 2-amino-4,5-methylenedioxybenzaldehyde with a suitable carbonyl compound. The versatility of the Friedländer synthesis allows for the preparation of a wide variety of substituted quinolines. masterorganicchemistry.comkhanacademy.org
Combes Quinoline Synthesis : This method uses the acid-catalyzed cyclization of a β-amino enone, which is formed by the condensation of an arylamine with a 1,3-dicarbonyl compound. byjus.commdpi.combeilstein-archives.org Reacting 3,4-methylenedioxyaniline with a 1,3-dicarbonyl like acetylacetone (B45752) under acidic conditions would be a direct route to a substituted prepchem.comproquest.comdioxolo[4,5-g]quinoline.
Conrad–Limpach–Knorr Synthesis : This reaction between anilines and β-ketoesters can yield either 4-hydroxyquinolines (4-quinolinones) or 2-hydroxyquinolines (2-quinolinones) depending on the reaction temperature. byjus.commdpi.com To form the specific 6(5H)-one tautomer of the target compound, a reaction between 3,4-methylenedioxyaniline and a β-ketoester like ethyl acetoacetate (B1235776) at lower temperatures would yield a β-amino acrylate (B77674) intermediate, which upon cyclization, forms the 4-hydroxyquinoline (B1666331) core. byjus.com
Pfitzinger Reaction : A variation of the Friedländer synthesis, this reaction condenses isatin (B1672199) (or its derivatives) with a carbonyl compound under basic conditions to yield quinoline-4-carboxylic acids. byjus.combeilstein-archives.org While not a direct route to the target structure, it represents a classical method for generating highly functionalized quinoline cores that could be subsequently modified.
These classical methods, while foundational, often require harsh conditions, such as high temperatures and the use of strong acids or bases, which can limit their applicability for complex or sensitive substrates. masterorganicchemistry.comalchempharmtech.com
Strategies for Dioxolo Ring Annulation
An alternative synthetic strategy involves the formation of the 1,3-dioxolo (or methylenedioxy) ring onto a pre-formed quinoline core. This approach requires a quinoline intermediate substituted with two adjacent hydroxyl groups, effectively a catechol moiety, at the 6- and 7-positions. The annulation is then typically achieved via an intramolecular Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com
The key reaction involves treating the 6,7-dihydroxyquinolinone precursor with a methylene (B1212753) dihalide, such as methylene dichloride (CH₂Cl₂) or diiodomethane (B129776) (CH₂I₂), in the presence of a base. prepchem.comgoogle.com The base deprotonates the two phenolic hydroxyl groups to form a dianion, which then acts as a nucleophile in a double Sₙ2 reaction with the methylene dihalide to form the five-membered dioxolo ring. wikipedia.orgbyjus.com
A common set of conditions for this type of methylenation, demonstrated on catechol, involves:
Reactants : Catechol precursor, methylene dihalide (e.g., CH₂Cl₂).
Base : Strong bases like sodium hydroxide (B78521) (NaOH). prepchem.comgoogle.com
Solvent : A highly polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), is often used to facilitate the reaction. prepchem.comgoogle.comgoogle.com
This method is effective for creating the methylenedioxy bridge, and while it is a well-established procedure for simple catechols, its application to more complex dihydroxyquinoline systems requires careful optimization of reaction conditions to avoid side reactions. google.com
Contemporary Approaches in the Synthesis ofprepchem.comproquest.comDioxolo[4,5-g]quinolin-6(5h)-one
Modern synthetic chemistry emphasizes efficiency, sustainability, and molecular complexity. Recent approaches to the prepchem.comproquest.comdioxolo[4,5-g]quinolin-6(5H)-one core and its derivatives reflect these principles, utilizing green chemistry, catalysis, and multi-component reactions.
Green chemistry principles have been successfully applied to the synthesis of derivatives of the target compound. A notable example is the eco-compatible, sonochemical synthesis of 8-aryl-7,8-dihydro- prepchem.comproquest.com-dioxolo[4,5-g]quinolin-6(5H)-ones. nih.govkhanacademy.org This method utilizes ultrasound irradiation, which can enhance reaction rates and yields. nih.gov Crucially, the reaction is performed in water, an environmentally benign solvent, and employs a reusable nanoparticle catalyst, aligning with key green chemistry goals. nih.govresearchgate.net Other green approaches in quinoline synthesis include mechanochemical methods using ball-milling, which offer solvent-free reaction conditions. youtube.com
Catalysis is central to modern organic synthesis, offering milder reaction conditions and improved selectivity. For the synthesis of dioxolo-quinolinones, titanium dioxide nanoparticles (TiO₂) have been used as an efficient and reusable heterogeneous catalyst. nih.govkhanacademy.org The use of nanocatalysts is advantageous due to their high surface area and reactivity. researchgate.net
In the broader context of quinoline synthesis, a wide array of catalysts have been employed:
Transition Metals : Catalysts based on copper, zinc, and titanium have been used for various quinoline syntheses, including multi-component reactions. proquest.comalchempharmtech.com
Nanocatalysts : Besides TiO₂, other nanomaterials have been explored for their catalytic activity in constructing the quinoline ring, offering benefits like recyclability and high efficiency. researchgate.net
These catalytic methods often enable transformations that are difficult to achieve through classical routes and typically proceed under much milder conditions.
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. google.com This approach offers high atom economy and operational simplicity.
A specific and highly relevant MCR has been developed for the synthesis of 8-aryl-7,8-dihydro- prepchem.comproquest.com-dioxolo[4,5-g]quinolin-6(5H)-ones. nih.govkhanacademy.org This one-pot reaction combines three starting materials:
3,4-Methylenedioxyaniline : Provides the aniline and fused dioxolo ring portion of the final structure.
Meldrum's acid : Acts as the active methylene component that forms part of the quinolinone ring.
Aromatic aldehydes : Varies the substituent at the 8-position of the final product.
The reaction is catalyzed by TiO₂ nanoparticles in water under ultrasound irradiation, yielding a diverse library of derivatives in high yields. nih.govkhanacademy.org
| Entry | Aldehyde (Ar-CHO) | Product | Time (min) | Yield (%) |
| 1 | 4-Fluorobenzaldehyde | 8-(4-Fluorophenyl)-7,8-dihydro-5H- prepchem.comproquest.comdioxolo[4,5-g]quinolin-6-one | 25 | 96 |
| 2 | 4-Chlorobenzaldehyde | 8-(4-Chlorophenyl)-7,8-dihydro-5H- prepchem.comproquest.comdioxolo[4,5-g]quinolin-6-one | 30 | 95 |
| 3 | 4-Bromobenzaldehyde | 8-(4-Bromophenyl)-7,8-dihydro-5H- prepchem.comproquest.comdioxolo[4,5-g]quinolin-6-one | 35 | 92 |
| 4 | 4-Nitrobenzaldehyde | 8-(4-Nitrophenyl)-7,8-dihydro-5H- prepchem.comproquest.comdioxolo[4,5-g]quinolin-6-one | 30 | 94 |
| 5 | Benzaldehyde | 8-Phenyl-7,8-dihydro-5H- prepchem.comproquest.comdioxolo[4,5-g]quinolin-6-one | 35 | 90 |
| 6 | 4-Methylbenzaldehyde | 8-(p-Tolyl)-7,8-dihydro-5H- prepchem.comproquest.comdioxolo[4,5-g]quinolin-6-one | 40 | 88 |
| 7 | 4-Methoxybenzaldehyde | 8-(4-Methoxyphenyl)-7,8-dihydro-5H- prepchem.comproquest.comdioxolo[4,5-g]quinolin-6-one | 40 | 85 |
Table 1. Synthesis of 8-aryl-7,8-dihydro- prepchem.comproquest.com-dioxolo[4,5-g]quinolin-6(5H)-one derivatives via a TiO₂-catalyzed three-component reaction. Data sourced from Bhardwaj, D. et al. (2019). nih.gov
Derivatization Strategies and Functionalization ofprepchem.comproquest.comDioxolo[4,5-g]quinolin-6(5h)-one
Once the core prepchem.comproquest.comdioxolo[4,5-g]quinolin-6(5H)-one structure is synthesized, further functionalization can be undertaken to modulate its properties. Derivatization can occur at several positions, including the quinolinone nitrogen, the aromatic quinoline ring, and the methylene carbon adjacent to the carbonyl group.
N-Functionalization : The secondary amine (N-H) at the 5-position is a common site for derivatization. N-alkylation can be achieved by treating the parent quinolinone with an alkyl halide in the presence of a base. Analogous reactions on related heterocyclic systems, such as triazolo[4,5-g]quinolines, have been reported to proceed with various electrophilic reagents. mdpi.com This allows for the introduction of a wide range of substituents at the nitrogen atom.
Electrophilic Aromatic Substitution : The benzene (B151609) portion of the quinoline ring system can undergo electrophilic substitution reactions such as halogenation. mt.com The position of substitution will be directed by the existing electron-donating alkoxy (dioxolo) and amide groups. Reactions with reagents like N-bromosuccinimide (NBS) could introduce bromine atoms onto the aromatic ring, providing a handle for further cross-coupling reactions.
Reactions at the C5 Methylene Group : The CH₂ group adjacent to the quinolinone nitrogen (C5) could potentially be functionalized, although this is less common. Reactions involving this position would likely require strong bases to generate a carbanion for subsequent reaction with electrophiles.
While specific examples of derivatization on the parent prepchem.comproquest.comdioxolo[4,5-g]quinolin-6(5H)-one are not extensively documented, the known reactivity of quinolinone and related N-heterocyclic scaffolds provides a predictive framework for its functionalization. The synthesis of various substituted analogs, such as 6-(1,1-dimethylethyl)-2,2-difluoro- prepchem.comproquest.comdioxolo[4,5-g]quinolin-8(5H)-one, confirms that diverse functionalization of the core structure is synthetically accessible.
Yield Optimization and Reaction Condition Analysis in Synthetic Protocols
The optimization of reaction conditions is a critical aspect of developing efficient synthetic protocols for researchgate.netacs.orgDioxolo[4,5-g]quinolin-6(5h)-one and its derivatives. Key parameters that have been investigated include the choice of reactants, the use of catalysts, the reaction medium, and the application of alternative energy sources like ultrasound irradiation.
One notable approach involves a one-pot, three-component reaction, which is valued for its operational simplicity and high atom economy. An ultrasound-accelerated, catalyst-free, and solvent-free procedure has been developed for the synthesis of 8-aryl-7,8-dihydro- researchgate.netacs.org-dioxolo[4,5-g]quinolin-6(5H)-one derivatives. researchgate.net This method involves the reaction of 3,4-methylenedioxyaniline, various aromatic aldehydes, and isopropylidene malonate (Meldrum's acid). researchgate.net The reaction proceeds under ambient temperature, and the use of ultrasound significantly accelerates the reaction rate, leading to high yields of the desired products. researchgate.net
The plausible mechanism for this reaction involves the initial formation of an arylidene derivative from the aromatic aldehyde and isopropylidene malonate, followed by a Michael addition of 3,4-methylenedioxyaniline. Subsequent intramolecular cyclization and elimination of acetone (B3395972) and carbon dioxide lead to the final product. The absence of a catalyst and solvent makes this an environmentally friendly or "green" synthetic route. researchgate.net
To illustrate the impact of the substituent on the aromatic aldehyde on the reaction yield, the following data has been reported:
| Aldehyde (Ar-CHO) | Product | Yield (%) |
| C6H5CHO | 8-Phenyl-7,8-dihydro- researchgate.netacs.orgdioxolo[4,5-g]quinolin-6(5H)-one | 95 |
| 4-ClC6H4CHO | 8-(4-Chlorophenyl)-7,8-dihydro- researchgate.netacs.orgdioxolo[4,5-g]quinolin-6(5H)-one | 92 |
| 4-MeC6H4CHO | 8-(4-Methylphenyl)-7,8-dihydro- researchgate.netacs.orgdioxolo[4,5-g]quinolin-6(5H)-one | 94 |
| 4-MeOC6H4CHO | 8-(4-Methoxyphenyl)-7,8-dihydro- researchgate.netacs.orgdioxolo[4,5-g]quinolin-6(5H)-one | 90 |
| 4-NO2C6H4CHO | 8-(4-Nitrophenyl)-7,8-dihydro- researchgate.netacs.orgdioxolo[4,5-g]quinolin-6(5H)-one | 88 |
| 3-NO2C6H4CHO | 8-(3-Nitrophenyl)-7,8-dihydro- researchgate.netacs.orgdioxolo[4,5-g]quinolin-6(5H)-one | 85 |
| 2-FurylCHO | 8-(2-Furyl)-7,8-dihydro- researchgate.netacs.orgdioxolo[4,5-g]quinolin-6(5H)-one | 93 |
In a related green chemistry approach, an aqueous-mediated sonochemical synthesis of 8-aryl-7,8-dihydro- researchgate.netacs.org-dioxolo[4,5-g]quinolin-6(5H)-ones has been described using a catalytic amount of titanium dioxide nanoparticles (TiO2 NPs). researchgate.net This method also utilizes a multi-component reaction of Meldrum's acid, 3,4-methylenedioxyaniline, and various aromatic aldehydes. The use of TiO2 NPs as a catalyst in an aqueous medium under ultrasound irradiation provides high yields of the products, further highlighting the efforts to develop sustainable synthetic methods. researchgate.net
The optimization of this catalytic system revealed that the amount of TiO2 NPs and the reaction conditions are crucial for achieving high yields. The reusability of the catalyst is another important aspect of this protocol, contributing to its cost-effectiveness and environmental friendliness.
The following table summarizes the synthesis of various 8-aryl-7,8-dihydro- researchgate.netacs.org-dioxolo[4,5-g]quinolin-6(5H)-one derivatives using the TiO2 NP-catalyzed sonochemical method:
| Aldehyde (Ar-CHO) | Product | Yield (%) |
| C6H5CHO | 8-Phenyl-7,8-dihydro- researchgate.netacs.orgdioxolo[4,5-g]quinolin-6(5H)-one | 96 |
| 4-ClC6H4CHO | 8-(4-Chlorophenyl)-7,8-dihydro- researchgate.netacs.orgdioxolo[4,5-g]quinolin-6(5H)-one | 94 |
| 4-BrC6H4CHO | 8-(4-Bromophenyl)-7,8-dihydro- researchgate.netacs.orgdioxolo[4,5-g]quinolin-6(5H)-one | 93 |
| 4-FC6H4CHO | 8-(4-Fluorophenyl)-7,8-dihydro- researchgate.netacs.orgdioxolo[4,5-g]quinolin-6(5H)-one | 95 |
| 4-MeC6H4CHO | 8-(4-Methylphenyl)-7,8-dihydro- researchgate.netacs.orgdioxolo[4,5-g]quinolin-6(5H)-one | 92 |
| 2-ClC6H4CHO | 8-(2-Chlorophenyl)-7,8-dihydro- researchgate.netacs.orgdioxolo[4,5-g]quinolin-6(5H)-one | 90 |
| 2,4-diClC6H3CHO | 8-(2,4-Dichlorophenyl)-7,8-dihydro- researchgate.netacs.orgdioxolo[4,5-g]quinolin-6(5H)-one | 88 |
Structure Activity Relationship Sar Studies Of 1 2 Dioxolo 4,5 G Quinolin 6 5h One Analogues
Systematic Structural Modifications of the Quinoline (B57606) Core
The quinoline ring system is a foundational element for the biological efficacy of numerous compounds, and its modification is a key strategy in drug discovery. nih.gov For related quinoline derivatives, research has shown that the quinoline moiety is often essential for their desired activity, such as nematocidal effects observed in derivatives of Waltherione A. researchgate.net Studies comparing quinoline and quinolone derivatives have indicated that the quinoline form may exhibit superior fungicidal and nematocidal activity. researchgate.net
Modifications to the quinoline core can involve several strategies:
Alterations at the C-3 and C-4 positions: Introducing substituents like iodo groups at the C-3 position or a hydroxyl group at C-4 has been shown to significantly influence antimicrobial activity in some quinoline series. researchgate.net
Fused Ring Systems: The creation of fused heterocyclic systems, such as pyrano[3,2-c]quinoline derivatives, represents another avenue for core modification, leading to compounds with potential antiproliferative activities. researchgate.net
Side Chain Manipulation: The nature and length of side chains attached to the quinoline nitrogen or other positions can dramatically alter properties. For instance, in bisquinoline compounds, the length of an alkyl linker joining two quinoline units was found to be a critical determinant of antimalarial activity. nih.gov
These systematic modifications underscore the quinoline core's role as a versatile scaffold whose biological properties can be finely tuned through targeted chemical synthesis.
Role of the Dioxolo Moiety in Modulating Activity
The researchgate.netnih.govdioxolo (or methylenedioxy) group is a common feature in many biologically active natural products and synthetic compounds. Its presence in the researchgate.netnih.govDioxolo[4,5-g]quinolin-6(5h)-one scaffold is not merely incidental; it plays a significant role in modulating the electronic and steric properties of the molecule. This moiety can influence how the molecule docks into the active site of a target protein and can be crucial for establishing key interactions.
Substituent Effects on Enzyme Binding and Inhibition
The potency of quinoline-based inhibitors is highly dependent on the nature and position of substituents on the aromatic rings. These substituents can influence enzyme binding and inhibition through steric, electronic, and hydrophobic interactions.
For instance, in the development of noncovalent proteasome inhibitors based on a substituted quinoline scaffold, it was found that hydrophobic residues on the benzo-moiety significantly improved potency. nih.gov The addition of bulky hydrophobic groups in certain positions was well-tolerated and even beneficial, suggesting the presence of corresponding hydrophobic pockets in the enzyme's binding site. nih.gov Similarly, studies on quinazolin-4-one inhibitors targeting tankyrases showed that introducing larger substituents at the C-8 position, such as nitro and diol groups, could engage in new interactions with the enzyme, thereby improving both affinity and selectivity. researchgate.net
The following table summarizes findings from studies on related quinoline inhibitors, illustrating the impact of different substituents on enzyme inhibition.
| Scaffold | Substituent Position | Substituent Type | Target | Effect on Activity (IC₅₀) |
| Substituted Quinoline | R₃-R₅ | Hydrophobic groups | 20S Proteasome | Increased potency nih.gov |
| Substituted Quinoline | R₄ | Butyl group | 20S Proteasome | IC₅₀ = 7.6 μM nih.gov |
| Quinazolin-4-one | C-8 | Diol group | TNKS2 | IC₅₀ = 14 nM researchgate.net |
| Quinazolin-4-one | C-8 | Nitro group | TNKS2 | IC₅₀ = 65 nM researchgate.net |
| Quinoline Analogue | - | Methylpiperazine | Human DNMT1 | Low micromolar inhibition nih.gov |
This table is generated based on data for related quinoline and quinazolin-one scaffolds to illustrate general principles of substituent effects.
Comparative Analysis with Structurally Related Scaffolds (e.g., Chelerythrine (B190780) Analogues)
A comparative analysis of the researchgate.netnih.govDioxolo[4,5-g]quinolin-6(5h)-one scaffold with other structurally related frameworks, such as the benzophenanthridine alkaloid chelerythrine, provides valuable SAR insights. Chelerythrine contains a more extensive, rigid, and planar aromatic system than the quinoline core but shares the dioxolo moiety. researchgate.net
Core Structure: The core of researchgate.netnih.govDioxolo[4,5-g]quinolin-6(5h)-one is a tricyclic system, whereas chelerythrine is a pentacyclic system. This increased aromatic surface area in chelerythrine allows for different and potentially stronger π-π stacking interactions with biological targets like DNA or protein active sites.
Biological Targets: Both classes of compounds are known to interact with a variety of biological targets. Quinoline-based compounds are known to inhibit a diverse range of enzymes, including those that act on DNA. nih.gov Chelerythrine is well-known as an inhibitor of Protein Kinase C (PKC) and also exhibits antiviral and anti-inflammatory properties. researchgate.net
Substituent Influence: In both scaffolds, the presence and position of substituents like methoxy (B1213986) groups play a crucial role in modulating activity. However, the larger framework of chelerythrine offers more positions for substitution, leading to a different landscape of potential SAR modifications. The structural conversion of chelerythrine to its alkanolamine form in vivo is a key factor that reduces its toxicity, a consideration that may differ for the simpler quinolinone scaffold. researchgate.net
Pharmacophore Identification and Mapping for Biochemical Activity
Pharmacophore modeling is a crucial computational tool used to define the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.govunina.it For a series of active compounds like researchgate.netnih.govDioxolo[4,5-g]quinolin-6(5h)-one analogues, a pharmacophore model helps to understand the key interactions with a biological target and to guide the design of new, more potent molecules. nih.gov
A typical pharmacophore model for quinoline-based enzyme inhibitors would include features such as:
Hydrogen Bond Acceptors (HBA): The oxygen atoms of the dioxolo moiety and the carbonyl group of the quinolinone ring are prime candidates for HBA features.
Hydrogen Bond Donors (HBD): The N-H group in the quinolinone ring can act as an HBD.
Aromatic Rings (AR): The fused aromatic system provides a hydrophobic surface for van der Waals and π-π stacking interactions.
Hydrophobic (HY) Features: Alkyl or other nonpolar substituents can be mapped as hydrophobic features that interact with corresponding pockets in the target protein.
The process involves aligning a set of active molecules and identifying their common chemical features in a consistent 3D orientation. unina.it This resulting model serves as a 3D query to screen virtual compound libraries for new potential inhibitors or to suggest modifications to the existing scaffold to better match the pharmacophoric requirements of the target. nih.gov
Computational and Quantum Chemical Investigations Of 1 2 Dioxolo 4,5 G Quinolin 6 5h One
Molecular Docking Simulations for Enzyme-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in rational drug design for evaluating potential interactions between synthesized compounds and protein receptors.
While specific molecular docking studies targeting researchgate.netnih.govDioxolo[4,5-g]quinolin-6(5h)-one are not extensively documented in publicly available research, the methodology has been widely applied to the broader quinoline (B57606) and quinolinone chemical classes to identify potential enzyme inhibitors. For instance, various quinoline derivatives have been docked against a range of therapeutic targets.
Methodological Application to Quinoline Scaffolds:
Enzyme Targets: Docking studies on quinoline derivatives frequently target enzymes crucial for disease progression, such as kinases (e.g., VEGFR, CDK-5), proteases, dihydropteroate (B1496061) synthase (DHPS), and sortase A, which are vital for cancer cell proliferation and bacterial virulence. mdpi.comnih.gov
Interaction Analysis: These simulations predict binding energy, which indicates the affinity of the ligand for the enzyme's active site. Key interactions, such as hydrogen bonds and π-π stacking with specific amino acid residues (e.g., HIS41, GLU166, ASP187), are identified to understand the basis of molecular recognition. mdpi.comnih.gov For example, in a study on benzo[f]quinoline (B1222042) derivatives, compounds were docked into the active site of the CDK-5 enzyme, with binding energies near that of the co-crystallized ligand, indicating a strong binding affinity. nih.gov
The insights from such studies on related scaffolds are crucial for hypothesizing the potential enzyme targets and binding modes for researchgate.netnih.govDioxolo[4,5-g]quinolin-6(5h)-one, guiding future experimental validation.
Molecular Dynamics Simulations to Elucidate Binding Stability
Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-enzyme complex over time in a simulated physiological environment. MD simulations provide insights into the dynamic behavior and conformational stability of the complex.
As with docking, specific MD simulation data for researchgate.netnih.govDioxolo[4,5-g]quinolin-6(5h)-one is scarce. However, the application of this technique to analogous quinoline and quinazolinone derivatives demonstrates its utility. researchgate.netnih.gov
Key Parameters in MD Simulations of Quinoline Analogues:
Root Mean Square Deviation (RMSD): This parameter is calculated for the protein and ligand backbone atoms to monitor structural stability throughout the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and remains intact. researchgate.netmdpi.com
Root Mean Square Fluctuation (RMSF): RMSF is analyzed to identify the flexibility of individual amino acid residues within the protein's binding pocket upon ligand binding. researchgate.netnih.gov This helps in understanding the dynamic behavior of the active site.
Solvent Accessible Surface Area (SASA): SASA calculations measure the exposure of the complex to the solvent, providing information on its compactness and how the binding might alter the protein's surface. nih.gov
For example, MD simulations performed on quinoline-3-carboxamide (B1254982) derivatives bound to ATM kinase confirmed that the protein's secondary structure remained stable throughout a 100-nanosecond simulation. mdpi.com Similarly, simulations on quinazolinone derivatives with targets like VEGFR2 and EGFR illustrated the stability of the ligand-receptor complexes. researchgate.net These examples highlight the power of MD simulations in validating docking results and confirming the stability of ligand binding, a critical step in inhibitor design.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of a molecule. These studies provide a fundamental understanding of a compound's structure, reactivity, and spectroscopic properties.
A detailed quantum chemical investigation was performed on Phenyl-7,8-dihydro- researchgate.netnih.gov-dioxolo[4,5-g]quinolin-6(5H)-one, a close analogue of the title compound, using the B3LYP method with a 6-31G* basis set. The study calculated several key electronic and structural parameters.
Key Findings from DFT Analysis:
Molecular Geometry: The calculations were used to determine the optimized, lowest-energy three-dimensional structure of the molecule.
Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability. For the phenyl-substituted analogue, the calculated energy gap was found to be 4.92 eV, suggesting a stable molecular structure.
Molecular Electrostatic Potential (MEP): The MEP surface map visualizes the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is vital for predicting how the molecule will interact with biological macromolecules.
The table below summarizes the key quantum chemical properties calculated for Phenyl-7,8-dihydro- researchgate.netnih.gov-dioxolo[4,5-g]quinolin-6(5H)-one.
| Property | Calculated Value (eV) |
| EHOMO | -5.35 |
| ELUMO | -0.43 |
| Energy Gap (ΔE) | 4.92 |
| Ionization Potential (I) | 5.35 |
| Electron Affinity (A) | 0.43 |
| Global Hardness (η) | 2.46 |
| Chemical Potential (µ) | -2.89 |
| Global Electrophilicity (ω) | 1.70 |
Data sourced from a study on Phenyl-7,8-dihydro- researchgate.netnih.gov-dioxolo[4,5-g]quinolin-6(5H)-one.
These theoretical calculations provide a deep understanding of the electronic characteristics that govern the molecule's behavior and its potential for intermolecular interactions.
In Silico Screening Methodologies for Novel Analogues
In silico screening, or virtual screening, is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. When a core scaffold like researchgate.netnih.govDioxolo[4,5-g]quinolin-6(5h)-one is identified, it can be used as a template for designing novel analogues with potentially improved activity.
The general workflow for such a screening process involves several stages:
Pharmacophore Modeling: A pharmacophore model is built based on the key structural features of a known active ligand or the active site of a target protein. This model defines the essential spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups required for binding. nih.gov
Virtual Library Screening: Large chemical databases (e.g., ZINC, PubChem) are then screened against the pharmacophore model. Compounds from the library that match the pharmacophore's features are selected as initial hits.
Molecular Docking: The selected hits are then docked into the active site of the target enzyme to predict their binding affinity and orientation. Compounds are ranked based on their docking scores and interaction patterns. nih.govmdpi.com
ADME/Toxicity Prediction: The most promising candidates from docking are further filtered based on predicted Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles to ensure they possess drug-like properties. mdpi.com
This hierarchical approach allows researchers to efficiently narrow down vast chemical libraries to a manageable number of promising candidates for synthesis and experimental testing. While specific in silico screening campaigns starting from the researchgate.netnih.govDioxolo[4,5-g]quinolin-6(5h)-one scaffold are not detailed in the literature, this methodology has been successfully applied to the broader quinoline class to design novel anticancer and antimicrobial agents. mdpi.com
Predictive Modeling of Enzyme Inhibition Potency
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the structural or physicochemical properties of a series of compounds and their biological activity. A robust QSAR model can be used to predict the activity of newly designed, unsynthesized molecules.
No specific QSAR models for researchgate.netnih.govDioxolo[4,5-g]quinolin-6(5h)-one have been published. However, numerous QSAR studies on various quinoline derivatives have been conducted to predict their potency as inhibitors for different targets. nih.govnih.govmdpi.com
Components of a Typical QSAR Study on Quinoline Derivatives:
Dataset: A series of quinoline analogues with experimentally measured inhibitory activities (e.g., IC50 values) against a specific target is compiled. nih.govmdpi.com
Molecular Descriptors: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can be 2D descriptors (e.g., topological indices, atom counts) or 3D descriptors (e.g., steric and electrostatic fields from CoMFA/CoMSIA). nih.govnih.gov
Model Building: Statistical or machine learning methods—such as Multiple Linear Regression (MLR), k-Nearest Neighbors (k-NN), or Support Vector Machines (SVM)—are used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov
Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., leave-one-out cross-validation, q²) and external (using a test set of compounds not included in model training, r²pred) validation metrics. nih.govmdpi.com
For example, a 3D-QSAR study on quinoline derivatives as telomerase inhibitors yielded a statistically significant Comparative Molecular Similarity Index Analysis (CoMSIA) model with a q² of 0.662 and an r²pred of 0.560. nih.gov The contour maps generated from such models provide a visual guide, indicating where steric bulk, electrostatic charge, or other properties should be modified on the quinoline scaffold to enhance inhibitory potency. These predictive models are invaluable for optimizing lead compounds and prioritizing the synthesis of the most promising analogues.
Future Directions and Emerging Research Avenues For 1 2 Dioxolo 4,5 G Quinolin 6 5h One
Exploration of Novel Synthetic Methodologies
The development of efficient and versatile synthetic routes is paramount for the exploration of the therapeutic potential of nih.govtandfonline.comDioxolo[4,5-g]quinolin-6(5h)-one and its analogs. Future research is likely to focus on the adaptation of established methods for quinolinone synthesis, as well as the development of novel strategies to functionalize this specific scaffold.
Established methods for the synthesis of the quinolin-4-one core, such as the Gould-Jacobs and Conrad-Limpach reactions, which start from aniline (B41778) derivatives, could be adapted for the synthesis of the target molecule. nih.gov More contemporary approaches, including palladium-catalyzed carbonylation reactions and microwave-assisted synthesis, offer the potential for more efficient and environmentally friendly routes. nih.govnih.gov A key area of future exploration will be the development of C-H functionalization strategies, which would allow for the direct introduction of various substituents onto the quinoline (B57606) core, thereby enabling the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies. rsc.org
| Synthetic Approach | Potential Advantages | Key Considerations |
| Modified Classical Methods (e.g., Gould-Jacobs, Conrad-Limpach) | Well-established procedures, readily available starting materials. | May require harsh reaction conditions and have limited scope for diversification. |
| Palladium-Catalyzed Reactions | High efficiency, good functional group tolerance. nih.gov | Catalyst cost and removal from the final product. |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields. nih.gov | Specialized equipment required, scalability can be a challenge. |
| C-H Functionalization | Atom economy, direct modification of the core structure. rsc.org | Regioselectivity control can be challenging. |
Discovery of New Enzyme Targets Beyond Known Glutaminases
While some related structures have been investigated as glutaminase (B10826351) inhibitors, a significant future research direction will be the exploration of other potential enzyme targets for nih.govtandfonline.comDioxolo[4,5-g]quinolin-6(5h)-one. The quinoline scaffold is a common feature in a variety of biologically active compounds with diverse mechanisms of action. nih.govrsc.org
Future screening efforts could focus on enzymes that are known to be modulated by quinoline alkaloids. These include DNA topoisomerases, which are crucial for DNA replication and repair, and various protein kinases, which play key roles in cellular signaling pathways. nih.gov Acetylcholinesterase, an enzyme involved in neurotransmission, is another potential target, given that some quinoline derivatives have shown inhibitory activity against it. researchgate.net A broad-based screening approach against a panel of diverse enzymes could uncover novel and unexpected biological activities for this compound.
Advanced Spectroscopic Techniques for Mechanistic Elucidation
A deep understanding of how nih.govtandfonline.comDioxolo[4,5-g]quinolin-6(5h)-one interacts with its biological targets at a molecular level is crucial for its development as a therapeutic agent or research tool. Advanced spectroscopic techniques will be instrumental in elucidating these mechanisms.
High-resolution nuclear magnetic resonance (NMR) spectroscopy, including two-dimensional techniques such as HSQC and HMBC, can be used to determine the three-dimensional structure of the compound and to map its binding site on a target protein. Mass spectrometry will be essential for confirming the identity and purity of synthetic derivatives and for studying covalent interactions with target enzymes. ubc.ca X-ray crystallography could provide atomic-level details of the binding mode of nih.govtandfonline.comDioxolo[4,5-g]quinolin-6(5h)-one within the active site of its target enzyme, guiding future efforts in rational drug design.
| Spectroscopic Technique | Information Gained |
| 2D NMR Spectroscopy | 3D structure elucidation, mapping of binding interactions. |
| Mass Spectrometry | Molecular weight confirmation, identification of covalent adducts. |
| X-ray Crystallography | Atomic-resolution structure of the ligand-protein complex. |
Development of Chemical Probes for Specific Biochemical Pathways
The development of chemical probes based on the nih.govtandfonline.comDioxolo[4,5-g]quinolin-6(5h)-one scaffold will be a powerful strategy to identify its cellular targets and to investigate its effects on specific biochemical pathways. tandfonline.comnih.gov Chemical probes are small molecules that are designed to interact with a specific protein or to monitor a particular biological process. nih.gov
Future research in this area will involve the synthesis of derivatives of nih.govtandfonline.comDioxolo[4,5-g]quinolin-6(5h)-one that incorporate reporter tags, such as fluorescent dyes or biotin, or reactive groups for covalent labeling of target proteins. ljmu.ac.uk These probes could be used in a variety of applications, including affinity chromatography for target identification, fluorescence microscopy for visualizing the subcellular localization of the compound, and activity-based protein profiling to identify the enzymes that it interacts with in a complex biological sample.
Integration of Omics Data in Understanding Compound Mechanisms
To gain a comprehensive understanding of the biological effects of nih.govtandfonline.comDioxolo[4,5-g]quinolin-6(5h)-one, it will be essential to integrate data from various "omics" technologies. nih.gov These high-throughput approaches can provide a global view of the changes that occur in a cell or organism upon treatment with the compound. frontiersin.org
Transcriptomics, for instance, can reveal the genes that are up- or down-regulated in response to the compound, providing clues about the cellular pathways that are affected. broadinstitute.org Proteomics can identify changes in protein expression and post-translational modifications, while metabolomics can provide a snapshot of the metabolic state of the cell. unimi.itnih.gov By integrating these different layers of information, researchers can construct a detailed picture of the mechanism of action of nih.govtandfonline.comDioxolo[4,5-g]quinolin-6(5h)-one and identify potential biomarkers for its activity. broadinstitute.org
| Omics Approach | Cellular Information |
| Transcriptomics | Changes in gene expression. |
| Proteomics | Alterations in protein levels and modifications. |
| Metabolomics | Perturbations in cellular metabolism. |
Q & A
Q. What biological activities have been reported for this compound derivatives?
- Methodological Answer : Derivatives exhibit antimicrobial properties. For instance, (E)-4-(1-hydroxypropyl)-7,8-dimethyl-9-(prop-l-en-1-yl)-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one shows activity against Gram-positive bacteria. Bioassays involve agar diffusion or microdilution methods to determine MIC values .
Advanced Research Questions
Q. What computational approaches are used to predict the electronic and reactive properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-31G**) optimize geometry, HOMO-LUMO gaps (e.g., ~4.5 eV), and molecular electrostatic potentials (MEPs) to predict electrophilic/nucleophilic sites .
- Frontier Molecular Orbital (FMO) analysis : Correlates HOMO-LUMO energies with charge transfer interactions in biological systems .
- Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugative interactions (e.g., lone pair → σ* transitions) stabilizing the dioxolo-quinolinone framework .
Q. How can researchers address contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Dose-response validation : Re-evaluate MIC values using standardized strains (e.g., ATCC controls) and replicate assays under controlled conditions (pH, temperature) .
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., aryl groups at position 6) to isolate pharmacophores responsible for activity .
- Synergistic effect analysis : Test combinations with known antibiotics to rule out adjuvant-driven false positives .
Q. What strategies optimize the synthetic yield of this compound under green chemistry conditions?
- Methodological Answer :
- Catalyst selection : Replace traditional acids with recyclable Amberlyst-15® or TiO₂ nanoparticles to enhance atom economy .
- Solvent optimization : Use water or ethanol as solvents in sonochemical protocols to reduce toxicity .
- Reaction monitoring : Employ TLC or in-situ FT-IR to track intermediates and minimize side products .
Q. How do substituent variations at position 6 influence the photophysical properties of this compound?
- Methodological Answer :
- UV-Vis spectroscopy : Electron-withdrawing groups (e.g., -NO₂) redshift absorption maxima (λmax) via conjugation extension .
- Fluorescence studies : Bulky aryl substituents (e.g., naphthyl) enhance quantum yields by restricting non-radiative decay .
- Theoretical modeling : TD-DFT simulations predict excited-state behavior, validated against experimental emission spectra .
Data Contradiction and Validation
Q. How can discrepancies in computational vs. experimental NMR chemical shifts be resolved for this compound?
- Methodological Answer :
- Solvent and basis set calibration : Re-run DFT calculations with PCM solvent models (e.g., DMSO) and larger basis sets (e.g., 6-311++G**) to improve accuracy .
- Dynamic effects : Incorporate molecular dynamics (MD) simulations to account for conformational flexibility in solution .
- Cross-validation : Compare results across multiple software packages (e.g., Gaussian vs. ORCA) to identify systematic errors .
Q. What experimental controls are critical when assessing the antioxidant activity of this compound derivatives?
- Methodological Answer :
- Positive controls : Include ascorbic acid or Trolox in DPPH/ABTS assays to benchmark radical scavenging efficacy .
- Interference testing : Pre-treat samples with catalase to rule out H₂O₂-mediated false positives in ROS assays .
- Concentration gradients : Use log-dose responses to avoid saturation artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
